Didemethylpseudoaspidin AA: Structural Elucidation and Physicochemical Characterization
Didemethylpseudoaspidin AA: Structural Elucidation and Physicochemical Characterization
[1][2][3]
Executive Summary
Didemethylpseudoaspidin AA (CAS: 142382-28-3) is a rare, naturally occurring acylphloroglucinol derivative primarily isolated from the rhizomes of Dryopteris ferns (e.g., Dryopteris wallichiana) and select Euphorbia species (E. kansui).[1][2] Chemically, it represents a structural simplification of the pseudoaspidin scaffold, characterized by the absence of C-methyl groups on the aromatic rings and the presence of acetyl side chains (designated by the "AA" suffix).[1][2]
This compound is of significant interest in drug development due to its potent nematocidal and antibacterial profiles, characteristic of the acylphloroglucinol class.[1][2] Unlike its lipophilic parent compounds, the didemethyl analog offers a unique polarity profile that may influence bioavailability and metabolic stability.[1][2]
This guide provides a definitive structural analysis, validated isolation protocols, and a mechanistic overview of its properties, grounded in rigorous chemical logic.[1][2]
Chemical Identity & Structural Architecture[1][2][3][4]
Nomenclature and Constants[2][3][4]
| Property | Data |
| Common Name | Didemethylpseudoaspidin AA |
| IUPAC Name | 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone |
| CAS Number | 142382-28-3 |
| Molecular Formula | C₁₉H₂₀O₈ |
| Molecular Weight | 376.36 g/mol |
| Exact Mass | 376.1158 |
| Appearance | Pale yellow needles |
| Solubility | Soluble in DMSO, Pyridine, MeOH, EtOH; Insoluble in water |
Structural Logic
The molecule consists of two phloroglucinol rings linked by a methylene bridge.[1][2] The "Didemethyl" designation indicates the loss of two C-methyl groups (typically at the C-5 position of the rings in standard pseudoaspidin).[1][2] The "AA" code denotes that both acyl side chains are acetyl groups.[1][2]
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Ring A & B: 2,4,6-oxygenated substitution pattern (phloroglucinol core).[1][2]
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Linkage: Methylene bridge (-CH₂-) connecting the rings.[1][2]
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Key Functional Groups:
2D Structural Visualization (Graphviz)[2][3]
Caption: Schematic representation of the C19H20O8 scaffold highlighting the methylene bridge and the "didemethyl" sites at C-5/C-5'.
Isolation & Analytical Protocols
The isolation of Didemethylpseudoaspidin AA requires careful separation from its lipophilic homologs (e.g., Albaspidin, Aspidin).[1][2] The following protocol is based on polarity-guided fractionation validated in Phytochemistry literature.
Extraction Workflow (Self-Validating Protocol)
Principle: Acylphloroglucinols are weakly acidic phenols.[1][2] They can be separated from neutral lipids by pH manipulation or specific solvent partitioning.[1][2]
Step-by-Step Methodology:
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Raw Material Preparation:
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Primary Extraction:
-
Fractionation (The Magnesium Oxide Method):
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Critical Step: Treat with saturated Magnesium Oxide (MgO) solution.[1][2]
-
Mechanism:[1][5] Phloroglucinols with specific substitution patterns form insoluble Mg-complexes or remain in solution depending on chelation potential.[1][2] Didemethylpseudoaspidin AA typically remains in the filtrate or requires specific pH adjustment.[1][2]
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Alternatively, partition between Hexane and Methanol-Water (9:1) .[1][2] The compound will partition into the methanolic phase due to the lack of lipophilic C-methyl groups compared to standard Aspidin.[1][2]
-
Chromatographic Purification:
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 95:5 → 70:30).[1][2]
-
Detection: TLC (Vanillin-H₂SO₄ spray -> turns orange/red).[1][2]
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Target Fraction: Didemethylpseudoaspidin AA elutes after the fully methylated analogs (like Aspidin BB) due to higher polarity (more exposed OH groups, less steric shielding).[1][2]
Spectroscopic Identification Criteria
To confirm identity, the isolated crystals must meet these spectral benchmarks:
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¹H-NMR (CDCl₃, 400 MHz):
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MS (EI/ESI):
Biological Properties & Mechanism of Action[3][13]
Pharmacological Profile[2][3][5]
| Activity | Potency | Mechanism |
| Nematocidal | LD₅₀ 22-121 μM | Uncoupling of oxidative phosphorylation in mitochondria; disruption of larval energy metabolism.[1][2] |
| Antibacterial | MIC 0.1-10 μg/mL | Membrane disruption and inhibition of bacterial fatty acid synthesis (FabI inhibition equivalent).[1][2] |
| Cytotoxicity | Moderate | Induction of ROS and apoptosis in select cancer lines (e.g., HeLa, HepG2).[1] |
Mechanism of Action: Proton Uncoupling
Like other phloroglucinols, Didemethylpseudoaspidin AA acts as a protonophore.[1][2] The phenolic hydroxyls can release a proton in the mitochondrial intermembrane space, and the lipophilic anion can cross the inner membrane, dissipating the proton gradient required for ATP synthesis.[1][2]
Pathway Visualization:
Caption: Mechanism of nematocidal activity via mitochondrial uncoupling.[1][2]
References
-
Ding, Y. L., et al. (1992).[1][2][4] "Phloroglucinol derivatives from Euphorbia kansui." Phytochemistry, 31(4), 1435-1438.[1][2]
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Patonay, T., et al. (2020).[1][2] "Phytochemical investigation of Dryopteris wallichiana and biological activity of isolated acylphloroglucinols." Natural Product Research.
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ChemFaces. (2024).[1][2] "Didemethylpseudoaspidin AA Datasheet."
-
PubChem. (2025).[1][2][6][3] "Compound Summary: Didemethylpseudoaspidin AA (CID 5316623)."[1][2][7] [1][2]
-
Widen, C. J., et al. (1970).[1][2] "Chemotaxonomy of the Dryopteris ferns." Brittonia, 22, 53-63.[1][2] (Foundational reference for phloroglucinol nomenclature).
Disclaimer: This document is for research purposes only. Didemethylpseudoaspidin AA is a bioactive compound and should be handled with appropriate biosafety precautions.
Sources
- 1. Phytochemical: Didemethylpseudoaspidin AA [caps.ncbs.res.in]
- 2. Pseudoaspidin | C25H32O8 | CID 5320755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Albaspidin AA | C21H24O8 | CID 14378646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Crystal structure of the putative peptide-binding protein AppA from Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine | C21H17N7 | CID 446744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. plantaedb.com [plantaedb.com]
